Chemical structure and physical properties of 3-(2-Trifluoromethyl-phenyl)-thiophene
Chemical structure and physical properties of 3-(2-Trifluoromethyl-phenyl)-thiophene
An In-depth Technical Guide to 3-(2-Trifluoromethyl-phenyl)-thiophene
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Privileged Scaffolds with Strategic Functionalization
In the landscape of modern medicinal chemistry and materials science, the thiophene ring stands out as a "privileged" heterocyclic scaffold.[1] Its unique electronic properties, arising from the aromatic five-membered ring containing a sulfur heteroatom, make it a cornerstone in the design of a vast array of functional molecules, from blockbuster drugs to high-performance organic semiconductors.[1][2] When this versatile core is strategically functionalized, its potential is further amplified. This guide focuses on a specific, high-interest derivative: 3-(2-Trifluoromethyl-phenyl)-thiophene .
The introduction of a trifluoromethyl (-CF₃) group onto the appended phenyl ring is a deliberate and impactful synthetic choice. The -CF₃ group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can significantly enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule.[3] This makes trifluoromethylated compounds particularly attractive for drug development programs.[4] The specific ortho-positioning of the -CF₃ group on the phenyl ring introduces distinct steric and electronic effects that can be exploited to fine-tune molecular conformation and interactions.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the chemical structure, a robust protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its physicochemical properties and spectroscopic signatures, and an exploration of its potential applications, grounded in the established utility of its constituent motifs.
Chemical Identity and Core Properties
The fundamental identity of a chemical compound is anchored by its structure and universally recognized identifiers. 3-(2-Trifluoromethyl-phenyl)-thiophene is an aromatic compound composed of a thiophene ring linked at the 3-position to a benzene ring which is substituted at the 2-position with a trifluoromethyl group.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 3-(2-Trifluoromethyl-phenyl)-thiophene | - |
| CAS Number | 886503-64-6 | [5] |
| Molecular Formula | C₁₁H₇F₃S | [5] |
| Molecular Weight | 228.23 g/mol | [5] |
| Synonyms | AKOS BH-1668 | [5] |
| InChI Key | UEYWDJSTBLBKKP-UHFFFAOYSA-N | [5] |
Physicochemical Properties (Predicted and Comparative)
Experimental physical property data for 3-(2-Trifluoromethyl-phenyl)-thiophene is not extensively reported in publicly accessible literature. However, we can infer its likely characteristics based on related compounds. It is expected to be a solid or a high-boiling point liquid at room temperature, with poor solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF.
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | For comparison, the boiling point of 2-(Trifluoromethyl)thiophene is 95°C.[6] The parent thiophene boils at 84°C.[7] The addition of the phenyl group would significantly increase the boiling point. |
| logP (o/w) | Predicted > 4 | The combination of the aromatic rings and the highly lipophilic -CF₃ group suggests a high octanol-water partition coefficient. |
| Appearance | Expected to be a colorless to pale yellow solid or oil | Based on common thiophene derivatives.[8] |
Synthesis via Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond between the thiophene and phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly powerful and widely adopted method due to its high functional group tolerance, mild reaction conditions, and the generally low toxicity of its boron-based reagents.[9][10][11]
The logical synthetic disconnection for 3-(2-Trifluoromethyl-phenyl)-thiophene points to two primary starting materials: 3-bromothiophene and 2-(trifluoromethyl)phenylboronic acid .
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The reaction involves the palladium-catalyzed coupling of the aryl halide (3-bromothiophene) with the organoboron species in the presence of a base. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11]
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for similar Suzuki-Miyaura couplings.[12] Optimization may be required based on laboratory-specific conditions and reagent purity.
Materials:
-
3-Bromothiophene (1.0 eq)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or Schlenk tube, add 3-bromothiophene (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, respectively) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material (3-bromothiophene) is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-(2-Trifluoromethyl-phenyl)-thiophene.
Caption: Experimental workflow for Suzuki coupling synthesis.
Spectroscopic Characterization Profile
While specific spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on well-established principles and data from analogous structures.[8][13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three thiophene protons and the four phenyl protons. The thiophene protons will appear as multiplets in the aromatic region (approx. δ 7.0-7.8 ppm). The phenyl protons will also be in the aromatic region (approx. δ 7.2-7.8 ppm), likely showing complex splitting patterns due to their proximity and coupling to each other.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals for the aromatic carbons, plus a quartet for the -CF₃ carbon (due to C-F coupling). The carbon attached to the -CF₃ group will appear significantly downfield. Thiophene carbons typically resonate between δ 120-140 ppm.[14]
-
¹⁹F NMR: This is a key characterization technique for fluorinated compounds. The spectrum will show a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.[15] The chemical shift of this singlet is highly sensitive to the electronic environment of the molecule, making ¹⁹F NMR an excellent tool for assessing purity and studying molecular interactions.[16][17] The ortho-position on the phenyl ring will influence its precise chemical shift.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 228. Fragmentation may involve the loss of the -CF₃ group or cleavage of the bond between the two rings.
Potential Applications in Research and Development
The unique combination of the thiophene core and the ortho-trifluoromethylphenyl moiety positions this compound as a valuable building block in several high-impact research areas.
Medicinal Chemistry and Drug Discovery
Thiophene derivatives are integral to a wide range of pharmaceuticals, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and CNS effects.[1][18] The introduction of a -CF₃ group is a proven strategy to enhance a drug candidate's pharmacokinetic profile.
-
Scaffold for Novel Therapeutics: This molecule can serve as a starting point or intermediate for the synthesis of more complex drug candidates. The thiophene and phenyl rings offer multiple sites for further functionalization.
-
Fragment-Based Screening: As a relatively small and rigid molecule containing a fluorine tag, it is an ideal candidate for fragment-based drug discovery (FBDD) campaigns using ¹⁹F NMR screening techniques.[2][19] This method allows for the rapid identification of weak-binding fragments that can be optimized into potent leads.
Organic Materials Science
Thiophene-based molecules are fundamental units in the construction of organic electronic materials, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[20]
-
Monomer for Conductive Polymers: A structurally similar isomer, 3-(4-trifluoromethyl-phenyl)-thiophene, has been used to create polymeric films for electrochemical sensors.[21] This suggests that the title compound could be electropolymerized to form a polymer with unique electronic and recognition properties, potentially useful for sensing applications. The ortho-CF₃ group would influence the polymer's conformation and packing, thereby tuning its material properties.
Caption: Relationship between structure and potential applications.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(2-Trifluoromethyl-phenyl)-thiophene. Therefore, precautions should be based on data for structurally related compounds, such as substituted thiophenes and trifluoromethyl-phenyl derivatives.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-(2-Trifluoromethyl-phenyl)-thiophene is a compound of significant interest, positioned at the intersection of heterocyclic chemistry and organofluorine chemistry. While detailed experimental data on its physical properties remains to be broadly published, its synthesis is readily achievable through robust and well-documented methods like the Suzuki-Miyaura coupling. Its structural motifs—the versatile thiophene ring and the property-enhancing trifluoromethylphenyl group—make it a highly valuable building block for both drug discovery and materials science. Researchers and developers are encouraged to explore its potential as a scaffold for novel therapeutics and as a monomer for advanced functional polymers.
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ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
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Angell, Y. L., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical communications (Cambridge, England), 57(55), 6681–6694. Available from: [Link]
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Feng, H., et al. (2020). Study on the Biological Activity of 3-Aroyl-5-substituted Thiophene Derivatives Based on the CoMFA Method. Journal of the Chinese Chemical Society, 67(6), 1021-1030. Available from: [Link]
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MDPI. (2024). Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl)-phenyl)-thiophene with Synthetic Stimulants on the Phase Boundary. Chemosensors, 12(6), 99. Available from: [Link]
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